molecular formula C10H9BrN2 B1319989 5-Bromo-3-methyl-1-phenylpyrazole CAS No. 41327-15-5

5-Bromo-3-methyl-1-phenylpyrazole

Cat. No.: B1319989
CAS No.: 41327-15-5
M. Wt: 237.1 g/mol
InChI Key: CBUGJUKHYWJICM-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position makes this compound particularly interesting for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-1-phenylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the specific biological system and conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination occurs selectively at the 5-position of the pyrazole ring due to the electron-donating effect of the methyl group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions using palladium on carbon as a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.

Major Products:

    Substitution: Formation of 5-azido-3-methyl-1-phenylpyrazole, 5-thio-3-methyl-1-phenylpyrazole, or 5-methoxy-3-methyl-1-phenylpyrazole.

    Oxidation: Formation of 3-carboxy-1-phenylpyrazole or 3-formyl-1-phenylpyrazole.

    Reduction: Formation of 5-bromo-3-methyl-1-cyclohexylpyrazole.

Scientific Research Applications

5-Bromo-3-methyl-1-phenylpyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and dyes. It is also used in the synthesis of specialty chemicals for various industrial applications.

Comparison with Similar Compounds

    3-Methyl-1-phenylpyrazole: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.

    5-Chloro-3-methyl-1-phenylpyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    5-Bromo-1-phenylpyrazole:

Uniqueness: 5-Bromo-3-methyl-1-phenylpyrazole is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGJUKHYWJICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591912
Record name 5-Bromo-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41327-15-5
Record name 5-Bromo-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 5-bromo-3-methyl-1-phenylpyrazole is treated with potassium amide in liquid ammonia?

A1: When this compound is reacted with potassium amide in liquid ammonia, an interesting phenomenon occurs. The bromine atom, originally attached to the 5th position of the pyrazole ring, migrates to the adjacent carbon atom. This results in the formation of a new isomer of the molecule. The research paper suggests that this bromine migration is likely an intermolecular transbromination process [].

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